molecular formula C17H19N3O3 B2581787 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 790720-22-8

5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol

Cat. No. B2581787
CAS RN: 790720-22-8
M. Wt: 313.357
InChI Key: WNMUCKVTRRUJAP-UHFFFAOYSA-N
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Description

The compound “5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol” is a derivative of para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), which is a piperazine derivative with stimulant effects . It has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world .


Synthesis Analysis

The synthesis of a similar compound, 2,2’,2’’-(10-(2-(4-(4-(2-methoxyphenyl)piperazin-1yl)butylamino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (DO3A-butyl-MPP), was achieved by conjugating chloroacetylated derivative of 1-(2-methoxyphenyl)piperazine -butylamine with trisubsituted cyclen with subsequent cleavage with trifluoroacetic acid (TFA) .

Scientific Research Applications

G Protein-Biased Dopaminergics Discovery

The compound 5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol has shown promising results as part of a series of high-affinity dopamine receptor partial agonists. Research focusing on the structural motif of 1,4-disubstituted aromatic piperazines, which are recognized by aminergic G protein-coupled receptors, highlights the potential of these compounds in modulating dopaminergic signaling pathways. Specifically, the study demonstrates the feasibility of designing G protein-biased partial agonists, potentially offering novel therapeutic avenues for conditions like psychosis, evidenced by antipsychotic activity in vivo through compounds like 2-methoxyphenylpiperazine 16c (Möller et al., 2017).

Advanced Serotonin Receptor Study with PET

This compound serves as a crucial backbone in the development of radiolabeled antagonists for studying serotonin receptors, notably through [18F]p-MPPF, a 5-HT1A antagonist. This advancement allows for detailed exploration of serotonergic neurotransmission using positron emission tomography (PET), offering insights into the chemistry, radiochemistry, and potential for studying neurological conditions through animal and human data. The compound's role in enabling these studies underlines its importance in neuropharmacological research and its potential for uncovering new treatments for psychiatric disorders (Plenevaux et al., 2000).

Antitumor Activity of Bis-Indole Derivatives

Research into bis-indole derivatives, incorporating a heterocycle such as pyridine or piperazine, reveals significant antitumor activity. The synthesis of these compounds and their evaluation against various cancer cell lines indicate a promising pathway for cancer treatment. The study's findings suggest that the structural incorporation of elements like this compound could lead to potent antitumor agents, showcasing the compound's versatility beyond neurological applications (Andreani et al., 2008).

Exploration of Serotonin 1A Receptors in Alzheimer's Disease

The utilization of 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT1A) molecular imaging probe, in PET studies has provided valuable insights into the receptor densities within the brains of Alzheimer's disease patients. This research underscores the compound's applicability in understanding neurological pathologies and developing targeted interventions for neuropsychiatric conditions, including Alzheimer's disease and mild cognitive impairment, by quantitatively measuring 5-HT1A receptor densities and their correlation with disease progression (Kepe et al., 2006).

properties

IUPAC Name

5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-15-5-3-14(4-6-15)19-8-10-20(11-9-19)17(22)13-2-7-16(21)18-12-13/h2-7,12H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMUCKVTRRUJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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